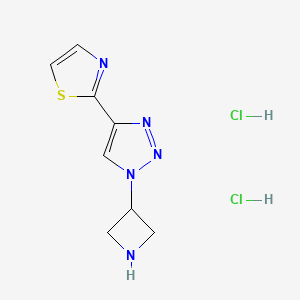
2-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)thiazole dihydrochloride
説明
2-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)thiazole dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N5S and its molecular weight is 280.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)thiazole dihydrochloride is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thiazole ring and a triazole moiety, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of approximately 202.64 g/mol. The compound is typically synthesized as a dihydrochloride salt to enhance its solubility.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, compounds featuring the triazole ring have been shown to act as inhibitors of topoisomerase II and histone deacetylases, both critical targets in cancer therapy.
Table 1: Summary of Anticancer Studies Involving Triazole Derivatives
These studies indicate that the presence of the triazole moiety enhances the anticancer activity of the compounds, making them promising candidates for further development.
Antimicrobial Activity
In addition to anticancer properties, compounds containing azetidine and triazole groups have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Table 2: Antimicrobial Efficacy of Azetidine-Triazole Compounds
| Study Reference | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Soni et al. | E. coli | 32 µg/mL | Cell Wall Synthesis Inhibition |
| Kumar et al. | S. aureus | 16 µg/mL | Nucleic Acid Interference |
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives, including the compound , which exhibited potent activity against both cancerous and microbial cells. The study employed click chemistry for efficient synthesis and subsequent biological evaluation.
Case Study: Synthesis and Evaluation
A research team synthesized several derivatives using microwave-assisted methods, significantly reducing reaction times while maintaining high yields. The biological evaluation revealed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for therapeutic applications.
特性
IUPAC Name |
2-[1-(azetidin-3-yl)triazol-4-yl]-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S.2ClH/c1-2-14-8(10-1)7-5-13(12-11-7)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIYWNPWKNTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)C3=NC=CS3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















